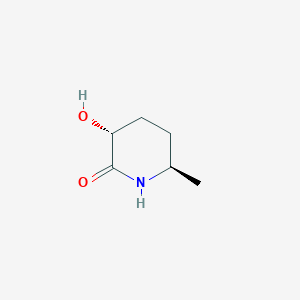

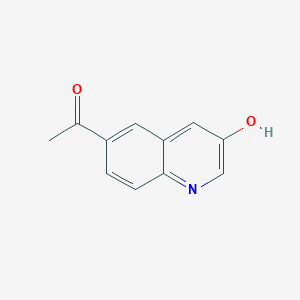

![molecular formula C23H24N4O B2817421 3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902047-54-5](/img/structure/B2817421.png)

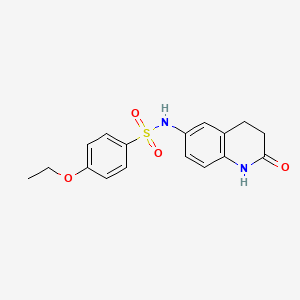

3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

PP can be synthesized using a greener and more straightforward methodology compared to other fluorophores. The synthetic route involves aromatic substitution reactions, such as nitration, halogenation, and formylation, at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . These modifications allow for the incorporation of different functional groups, enhancing its versatility.

Molecular Structure Analysis

- Substituents : At position 7, electron-donating groups (EDGs) improve both absorption and emission behaviors. Simple aryl groups, such as 4-Py, 2,4-Cl2Ph, Ph, and 4-MeOPh, exhibit good solid-state emission intensities .

- Tunable Photophysical Properties : PP’s absorption and emission properties can be tuned by modifying the substituents .

Chemical Reactions Analysis

PP’s core structure allows for facile modification via substitution reactions. Functional groups can be incorporated at positions 2, 5–7, and 3, providing opportunities for further derivatization. These modifications impact its optical properties and stability .

Physical And Chemical Properties Analysis

- Absorption and Emission : PP exhibits tunable photophysical properties, with absorption coefficients ranging from ε = 3320 M−1 cm−1 to ε = 20,593 M−1 cm−1 and fluorescence quantum yields (ϕF) from 0.01 to 0.97 .

- Solid-State Emission : Certain PP derivatives (e.g., 4a, 4b, 4d, and 4e) show good solid-state emission intensities (QYSS = 0.18 to 0.63) .

- Stability : PP’s properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

科学的研究の応用

1. Fluorescent Molecules for Studying Intracellular Processes This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

The PPs, including the compound , have been used as chemosensors . Their tunable photophysical properties make them suitable for this application .

Organic Materials Progress

The PPs have been used to study the progress of organic materials . Their simpler and greener synthetic methodology makes them a better choice compared to other compounds .

CDK2 Inhibitors for Cancer Treatment

Compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold have been used as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Estrogen Receptor Antagonist

The compound is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . It has been used to distinguish the various activities of the two estrogen receptors .

6. Discoidin Domain Receptor 1 and 2 Inhibitors Compounds with the pyrazolo[1,5-a]pyrimidine scaffold have been used to inhibit collagen-induced discoidin domain receptor 1 and 2 activation .

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression through the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting the progression of the cell cycle

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from G1 to S phase and the progression through the S phase . This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells . This can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer .

特性

IUPAC Name |

3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-15-14-21(25-16(2)18-10-6-5-7-11-18)27-23(24-15)22(17(3)26-27)19-12-8-9-13-20(19)28-4/h5-14,16,25H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEMDGVCPCKPNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[3.2.1.02,4]octane-3-carboxylic acid](/img/structure/B2817340.png)

![2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2817342.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide](/img/structure/B2817344.png)

![N-[[2-(Azepan-1-yl)pyridin-4-yl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2817345.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2817349.png)